![molecular formula C22H20F2N4O2 B4508600 6-(2-fluorophenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4508600.png)
6-(2-fluorophenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone
Overview
Description
6-(2-fluorophenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C22H20F2N4O2 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.15543222 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
6-(2-fluorophenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyridazinone core with fluorinated phenyl and piperazine substituents, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H22F2N4O2 |
Molecular Weight | 386.42 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazinone Core : Utilizing cyclization reactions from appropriate precursors.
- Introduction of Fluorinated Phenyl Groups : Achieved through electrophilic aromatic substitution.
- Piperazine Derivative Formation : Involves coupling reactions with piperazine derivatives.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values below 0.24 μg/mL .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. A study involving molecular docking revealed that derivatives can effectively bind to DNA topoisomerase II, suggesting a mechanism for inducing cytotoxic effects in cancer cells .
The proposed mechanism of action includes:
- Receptor Binding : The compound may interact with various receptors, including serotonin and dopamine receptors, influencing neurotransmitter activity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and inflammation, contributing to its therapeutic effects.
Case Studies
-
Antimicrobial Efficacy : A series of experiments tested various derivatives of the compound against common pathogens, demonstrating strong antibacterial activity against Staphylococcus aureus and Escherichia coli.
Pathogen MIC (μg/mL) Staphylococcus aureus <0.24 Escherichia coli <0.24 - Anticancer Properties : In vitro studies on human cancer cell lines showed that the compound reduced cell viability significantly at concentrations as low as 10 μM, indicating potential for further development as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models. The piperazine ring is known to enhance serotonin receptor interactions, which are crucial for mood regulation .
- Antifungal Properties : The compound has shown promising antifungal activity against Candida albicans. Structural analogs were tested for their ability to inhibit fungal growth, revealing potential pathways for drug development targeting antifungal resistance .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its ability to interact with specific biological targets involved in cancer cell proliferation has been investigated, indicating a need for further exploration in cancer therapeutics .
Synthesis Pathways
The synthesis of 6-(2-fluorophenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone typically involves:
- Starting Materials : 4-fluorophenylpiperazine and various acylating agents.
- Reactions : The synthesis may include nucleophilic substitutions and cyclization reactions to form the pyridazinone structure.
- Yield Optimization : Adjustments in reaction conditions (temperature, solvent choice) can significantly impact yield and purity.
Case Study 1: Antidepressant Effects
A study published in Frontiers in Chemistry explored the antidepressant effects of similar compounds derived from the pyridazinone structure. The study utilized behavioral tests in rodents to assess efficacy and mechanism of action related to serotonin pathways .
Case Study 2: Antifungal Drug Development
Another research effort focused on the antifungal potential of this compound against resistant strains of Candida albicans. Molecular docking studies indicated strong binding affinities with fungal enzymes critical for cell wall synthesis, suggesting a viable pathway for drug development .
Comparative Analysis with Related Compounds
Compound | Biological Activity | Key Features |
---|---|---|
6-(2-fluorophenyl)-2-{...} | Antidepressant, Antifungal | Fluorinated phenyl groups enhance receptor binding |
GW461484A | Kinase Inhibitor | Similar structural motifs but different targets |
Other Pyridazinones | Varies (antimicrobial) | Common core structure but diverse substituents |
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2/c23-16-5-7-17(8-6-16)26-11-13-27(14-12-26)22(30)15-28-21(29)10-9-20(25-28)18-3-1-2-4-19(18)24/h1-10H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROZZMDNDIRVGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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